molecular formula C19H19FN4O3S B2411347 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide CAS No. 2034453-63-7

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide

Cat. No.: B2411347
CAS No.: 2034453-63-7
M. Wt: 402.44
InChI Key: YWXQERANZORUJL-UHFFFAOYSA-N
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Description

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide is a complex organic compound with unique chemical and physical properties. This compound combines a benzo[c][1,2,5]thiadiazole moiety with an indole derivative, resulting in a multifaceted structure that exhibits interesting biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide typically involves multi-step organic reactions. Initial steps often include the formation of intermediate compounds through nitration, reduction, and condensation reactions. Careful control of reaction conditions such as temperature, pH, and solvent choice is crucial to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, large-scale synthesis may utilize flow chemistry techniques for continuous production, improving efficiency and scalability. Techniques like crystallization and chromatography are employed to purify the final product, ensuring it meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions: N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide undergoes several chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the various functional groups present in the compound.

Common Reagents and Conditions: Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions such as elevated temperatures, specific solvent systems, and the presence of catalysts are optimized to drive these transformations effectively.

Major Products Formed: Major products formed from these reactions can include derivatives with altered functional groups, such as hydroxylation or halogenation products. Each reaction pathway offers a distinct set of derivatives, expanding the compound's utility in various research and industrial contexts.

Scientific Research Applications

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide has a wide range of scientific research applications. In chemistry, it serves as a precursor for synthesizing more complex molecules. In biology, it's used in studies involving cellular processes and signaling pathways due to its potential bioactivity. In medicine, its derivatives are investigated for therapeutic properties, including anticancer and antimicrobial activities. In industry, it finds use in the development of new materials and compounds with unique properties for various technological applications.

Mechanism of Action

The mechanism by which N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide exerts its effects is often through interaction with specific molecular targets within biological systems. These targets could include enzymes, receptors, or nucleic acids, with the compound influencing biological pathways and processes. The specific pathways involved depend on the biological context and the functional groups present in the compound, facilitating a range of biochemical interactions.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as other indole or benzo[c][1,2,5]thiadiazole derivatives, N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide stands out due to the presence of the fluoro and dioxidobenzo moieties. These unique functional groups can influence its reactivity and biological activity, making it a valuable compound for specific applications. Similar compounds may include indole-3-acetic acid, benzo[c][1,2,5]thiadiazole-7-carboxylic acid, and their derivatives, each offering different properties and utilities.

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Properties

IUPAC Name

N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3S/c1-23-17-7-6-14(20)11-18(17)24(28(23,26)27)9-8-21-19(25)10-13-12-22-16-5-3-2-4-15(13)16/h2-7,11-12,22H,8-10H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXQERANZORUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)CC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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